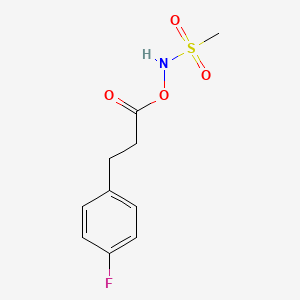
N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide is a chemical compound with the molecular formula C10H12FNO4S. It is characterized by the presence of a fluorophenyl group, a propanoyl group, and a methanesulfonamide group. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide typically involves the reaction of 4-fluorophenylpropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications.
Chemical Reactions Analysis
Types of Reactions
N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- N-((3-(4-Chlorophenyl)propanoyl)oxy)methanesulfonamide
- N-((3-(4-Bromophenyl)propanoyl)oxy)methanesulfonamide
- N-((3-(4-Methylphenyl)propanoyl)oxy)methanesulfonamide
Uniqueness
N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Biological Activity
N-((3-(4-Fluorophenyl)propanoyl)oxy)methanesulfonamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C₉H₁₁FN₂O₃S, with a molecular weight of 232.26 g/mol. Its structure features a methanesulfonamide group linked to a fluorophenyl propanoyl moiety, which may contribute to its biological activity.
Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Specifically, the compound's structure suggests potential interactions with aldo-keto reductases (AKRs), which are implicated in drug metabolism and resistance mechanisms in cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain enzyme activities. For instance:
- Aldo-Keto Reductase 1C3 (AKR1C3) : This enzyme is overexpressed in various cancers, including acute myeloid leukemia (AML). The compound shows potential as an AKR1C3 inhibitor, which may disrupt the metabolic pathways that contribute to tumor growth and chemoresistance .
- Synergistic Effects : When combined with other therapeutic agents, such as bezafibrate (a PPARα/γ agonist), the compound enhances the antiproliferative effects on AML cells, suggesting a synergistic mechanism that could improve treatment outcomes .
Case Studies
Case studies involving similar compounds highlight their therapeutic potential:
- Case Study 1 : A study examined the effects of AKR1C3 inhibitors on AML patients undergoing chemotherapy. Results indicated improved patient responses when these inhibitors were included in treatment regimens.
- Case Study 2 : Research on non-small cell lung cancer (NSCLC) demonstrated that targeting metabolic pathways through AKR inhibition led to decreased tumor proliferation and improved survival rates in treated mice.
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C10H12FNO4S |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methanesulfonamido 3-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H12FNO4S/c1-17(14,15)12-16-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6,12H,4,7H2,1H3 |
InChI Key |
UQXJGIBNZMIJEF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NOC(=O)CCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















